

Introduction: The Strategic Value of Substituted Cyclobutanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromocyclobutane-1-carboxylic acid

Cat. No.: B3419184

[Get Quote](#)

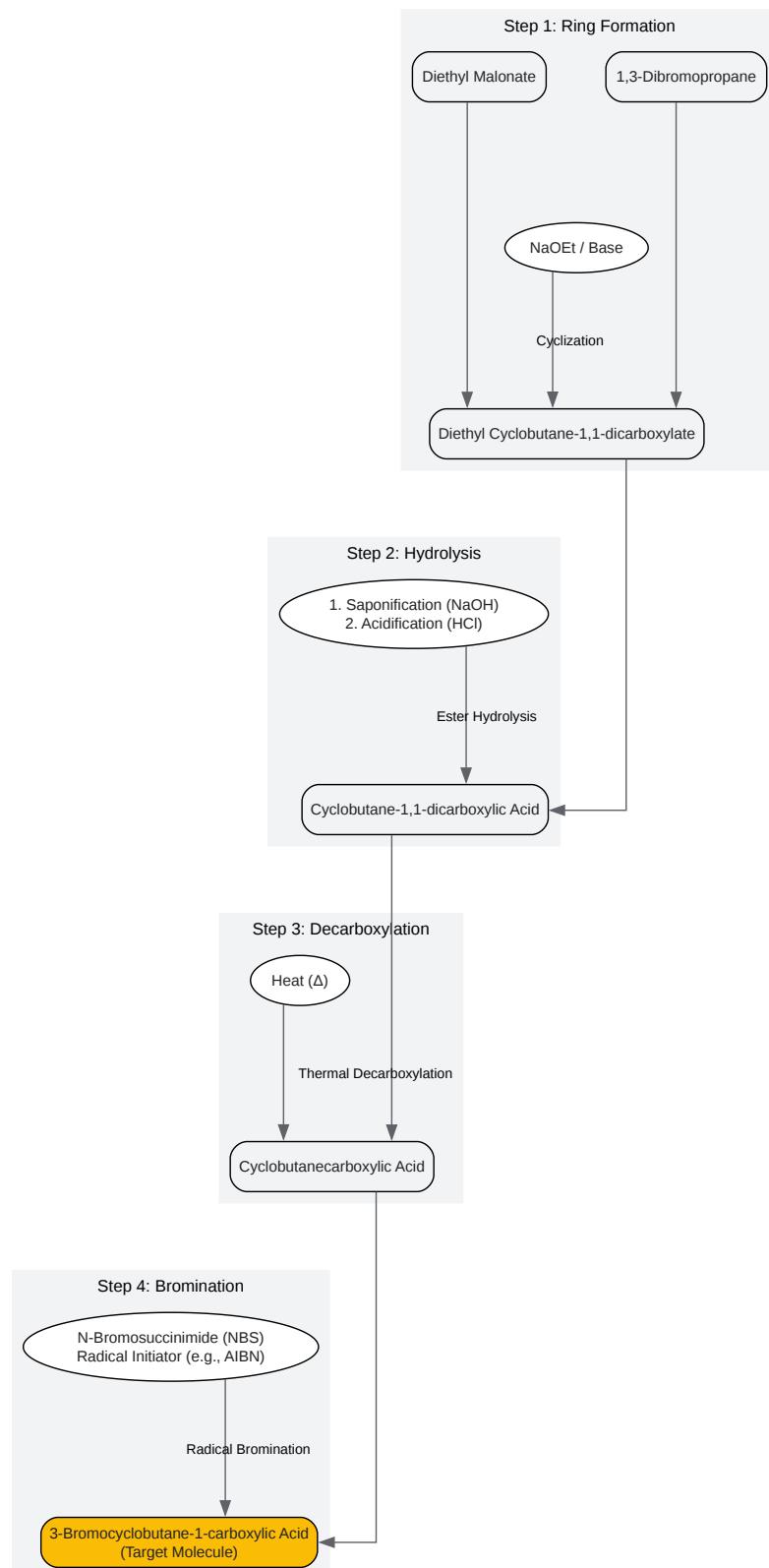
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its rigid, non-planar structure serves as a conformationally restricted scaffold, enabling chemists to project substituents into well-defined vectors in space. This property is instrumental in optimizing ligand-receptor interactions and exploring structure-activity relationships (SAR) with high fidelity.

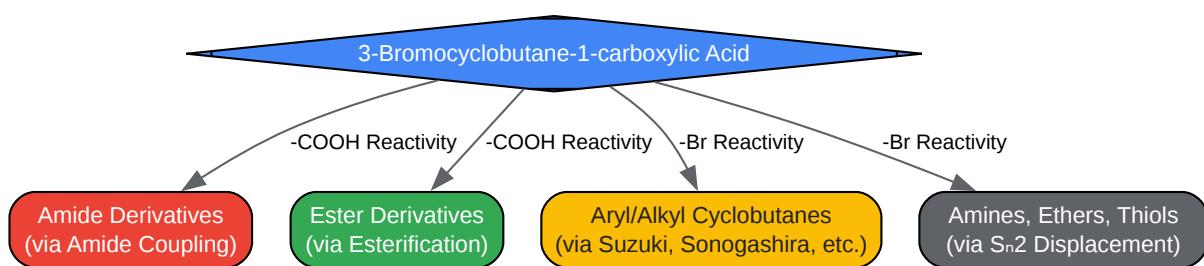
This guide provides a comprehensive technical overview of **3-Bromocyclobutane-1-carboxylic acid**, a versatile building block that combines the structural rigidity of the cyclobutane core with two key functional handles: a carboxylic acid and a bromine atom. The carboxylic acid group is a common feature in numerous bioactive molecules, often crucial for target binding, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This unique combination makes it a strategic asset for chemists aiming to develop novel therapeutics.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective use in synthesis and research. The key identifiers and physical characteristics of **3-Bromocyclobutane-1-carboxylic acid** are summarized below. As a research chemical, it is typically available as a mixture of cis and trans diastereomers.^[1]

Property	Value	Source(s)
CAS Number	1378752-12-5	PubChem[2], Pharmaffiliates[1]
Molecular Formula	C ₅ H ₇ BrO ₂	PubChem[2]
Molecular Weight	179.01 g/mol	PubChem[2], Anax Laboratories[3]
IUPAC Name	3-bromocyclobutane-1-carboxylic acid	PubChem[2]
Synonyms	3-Bromocyclobutanecarboxylic acid, trans-3-bromocyclobutanecarboxylic acid, cis-3-bromocyclobutanecarboxylic acid	PubChem[2], Moldb[4]
Purity	Typically ≥95%	AKSci[5], Anax Laboratories[3]
Storage	Store long-term in a cool, dry place. Sealed in dry, room temperature.	AKSci[5], BLD Pharm[6]


Section 2: Synthetic Pathways and Mechanistic Rationale


While specific, peer-reviewed synthetic procedures for CAS number 1378752-12-5 are not extensively detailed in the public domain, a logical and scalable synthesis can be devised from common starting materials based on established cyclobutane chemistry.[7][8] A plausible retrosynthetic analysis points towards a pathway starting from the cyclization of a malonic ester derivative, followed by functional group manipulation.

Proposed Synthetic Workflow

The synthesis hinges on the construction of the cyclobutane ring, a classic challenge in organic chemistry. A robust method involves the dialkylation of a malonate ester with a 1,3-

dihalopropane equivalent, followed by hydrolysis and decarboxylation. Subsequent functionalization would yield the target compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Bromocyclobutane-1-carboxylic acid | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. 1931900-04-7 | trans-3-Bromocyclobutane-1-carboxylic acid - Moldb [moldb.com]
- 5. 1378752-12-5 3-Bromocyclobutane-1-carboxylic acid AKSci 6195CZ [aksci.com]
- 6. 1378752-12-5|3-Bromocyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Substituted Cyclobutanes in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419184#3-bromocyclobutane-1-carboxylic-acid-cas-number-1378752-12-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com